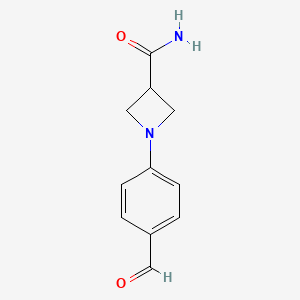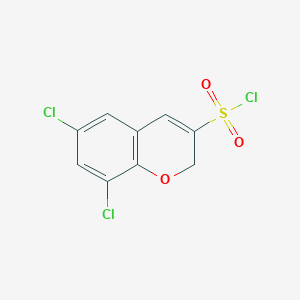
4-(Aminomethyl)picolinicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)picolinicacidhydrochloride is a chemical compound that belongs to the class of picolinic acid derivatives. Picolinic acid is an organic compound with the formula C₆H₄N(COOH) and is a derivative of pyridine with a carboxylic acid substituent at the 2-position . The hydrochloride form of 4-(Aminomethyl)picolinic acid is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-(Aminomethyl)picolinicacidhydrochloride can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of 4-hydroxybenzoic acid, followed by esterification, oxidation, condensation with nitromethane, and subsequent catalytic hydrogenation and hydrolysis . This method is advantageous due to its high yield, low cost, and minimal environmental impact.
Analyse Chemischer Reaktionen
4-(Aminomethyl)picolinicacidhydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)picolinicacidhydrochloride has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block in organic synthesis. In biology, it is studied for its potential role in metal ion chelation and its effects on various biological pathways. In medicine, it is investigated for its potential therapeutic applications, including its use as a nootropic agent . Additionally, it has industrial applications in the synthesis of various organic compounds .
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)picolinicacidhydrochloride involves its interaction with specific molecular targets and pathways. It is known to chelate metal ions, which can influence various biological processes. The compound’s effects on acetylcholine receptors have been studied, indicating its potential role in enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of its nootropic activity.
Vergleich Mit ähnlichen Verbindungen
4-(Aminomethyl)picolinicacidhydrochloride can be compared with other similar compounds, such as 4-(Aminomethyl)-1-benzylpyrrolidin-2-one and 4-aminomethylphenylboronic acid hydrochloride . These compounds share structural similarities but differ in their specific chemical properties and applications. For example, 4-(Aminomethyl)-1-benzylpyrrolidin-2-one is studied for its nootropic activity, while 4-aminomethylphenylboronic acid hydrochloride is used in organic synthesis.
Eigenschaften
Molekularformel |
C7H9ClN2O2 |
|---|---|
Molekulargewicht |
188.61 g/mol |
IUPAC-Name |
4-(aminomethyl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-4-5-1-2-9-6(3-5)7(10)11;/h1-3H,4,8H2,(H,10,11);1H |
InChI-Schlüssel |
YDESKWINMITFHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1CN)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13152118.png)










![1-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B13152194.png)
![4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13152198.png)
